7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a fluorinated aromatic compound.
Cyclization: Formation of the quinoline ring through cyclization reactions.
Substitution: Introduction of the methyl and methylamino groups via substitution reactions.
Reduction: Reduction of intermediate compounds to achieve the desired dihydroquinoline structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions can further modify the dihydroquinoline structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.
Biological Research: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Chemistry: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness
7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern and fluorination, which may impart distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H13FN2O |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
7-fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13FN2O/c1-13-9-6-11(15)14(2)10-5-7(12)3-4-8(9)10/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
PDIZURHRURYPDU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(=O)N(C2=C1C=CC(=C2)F)C |
Origin of Product |
United States |
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